molecular formula C18H13Cl2NO B1420645 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-13-7

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420645
M. Wt: 330.2 g/mol
InChI Key: JLINWWFIUILGMK-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (6-Cl-2-DMPQ-4-CC) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid, and its chemical formula is C14H11ClN2O2. This compound has a wide range of uses in the laboratory, including in the synthesis of other compounds, and in the study of its biochemical and physiological effects.

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride and its derivatives have been extensively studied for their spectroscopic characteristics. Research has shown that these compounds exhibit notable properties in FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectra. Such characteristics are crucial for understanding the molecular structure and potential applications of these compounds in various scientific fields (Wazzan et al., 2016).

Chemical Reactions and Synthesis

Significant research has been conducted on the chemical reactions involving compounds related to 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride. Studies have explored reactions such as the efficient synthesis of quinolines via cyclization techniques and the conversion of anilides into quinolines (Liu et al., 2009), (Meth-Cohn et al., 1981). This research is fundamental for the synthesis of new organic compounds and pharmaceuticals.

Photophysical Properties

The photophysical properties of quinoline derivatives, including 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride, have been a subject of study. Research shows that these compounds display distinct optical and electronic properties, which are significant for applications in material science, especially in the development of organic electronics and photodiodes (Zeyada et al., 2016).

Crystallography and Structural Analysis

Crystallography studies have been conducted on quinoline compounds to understand their molecular and crystal structure. These studies are crucial for applications in material science and drug design, where the molecular arrangement and bonding interactions play a significant role (de Souza et al., 2015).

Applications in Polymer Science

The use of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride derivatives in polymer science, particularly as coloring materials and stabilizers for plastics such as poly(vinyl chloride) and polystyrene, has been explored. These studies are significant for the plastics industry, focusing on improving the aesthetic and stability aspects of polymer products (Allan & Carson, 1992).

properties

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-3-5-13(11(2)7-10)17-9-15(18(20)22)14-8-12(19)4-6-16(14)21-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLINWWFIUILGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184809
Record name 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160263-13-7
Record name 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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